![molecular formula C12H12O3S B12893521 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol CAS No. 923267-51-0](/img/structure/B12893521.png)
3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol is an organic compound that features a furan ring attached to a benzene ring through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol typically involves the reaction of 2-furylmethyl mercaptan with 6-methylbenzene-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Esters, ethers.
Scientific Research Applications
3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
3-((Furan-2-ylmethyl)thio)phenol: Similar structure but lacks the methyl group on the benzene ring.
2-((Furan-2-ylmethyl)thio)-4-methylphenol: Similar structure with the methyl group in a different position on the benzene ring.
Uniqueness
3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol is unique due to the specific positioning of the furan and methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure may offer advantages in certain applications, such as enhanced antimicrobial or antioxidant properties compared to its analogs.
Properties
CAS No. |
923267-51-0 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-(furan-2-ylmethylsulfanyl)-6-methylbenzene-1,2-diol |
InChI |
InChI=1S/C12H12O3S/c1-8-4-5-10(12(14)11(8)13)16-7-9-3-2-6-15-9/h2-6,13-14H,7H2,1H3 |
InChI Key |
QHSZMAHVGNEAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)SCC2=CC=CO2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


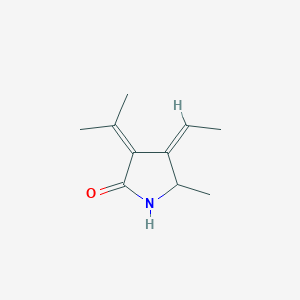
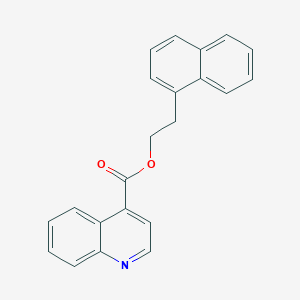
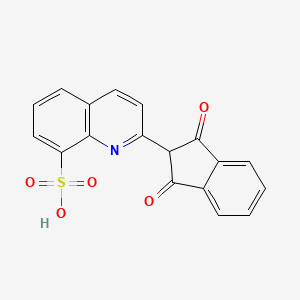
![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)

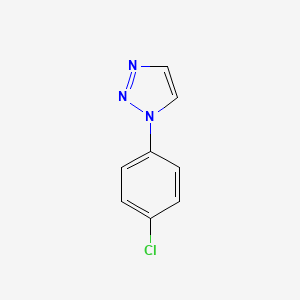
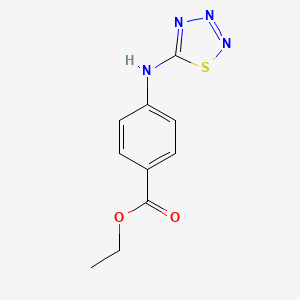
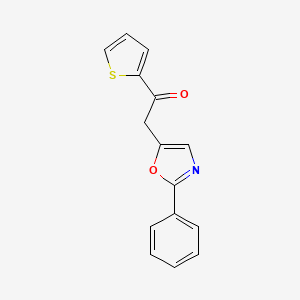
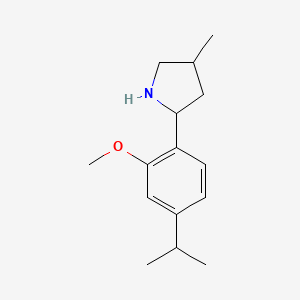
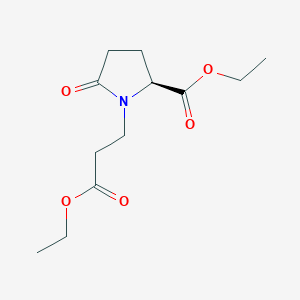
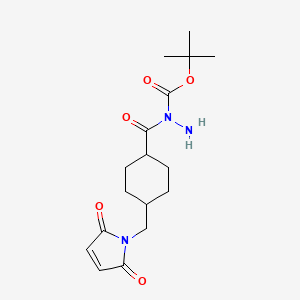
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)

![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
